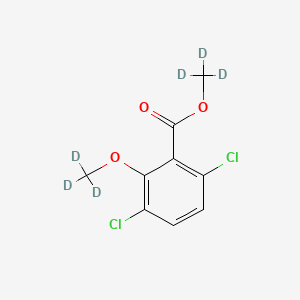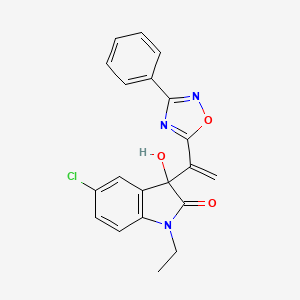
Dicamba methyl ester-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicamba methyl ester-d6 is a deuterium-labeled compound, specifically the deuterated form of dicamba methyl ester. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium labeling involves replacing hydrogen atoms with deuterium, which can significantly affect the pharmacokinetic and metabolic profiles of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicamba methyl ester-d6 can be synthesized through a series of chemical reactions involving the introduction of deuterium atoms. The synthesis typically starts with the precursor compound, dicamba methyl ester, which undergoes deuteration. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and stability of the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Dicamba methyl ester-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Dicamba methyl ester-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental monitoring to detect and quantify pesticide residues
Mécanisme D'action
The mechanism of action of dicamba methyl ester-d6 involves its interaction with specific molecular targets. As a deuterium-labeled compound, it mimics the behavior of its non-deuterated counterpart but with altered pharmacokinetic properties. The deuterium atoms can affect the rate of metabolic reactions, leading to differences in the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicamba methyl ester: The non-deuterated form of dicamba methyl ester-d6.
Methyl 3,6-dichloro-2-methoxybenzoate: Another similar compound with slight structural differences.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for more precise tracking in metabolic studies. This makes it a valuable tool for researchers studying complex biological and chemical processes .
Propriétés
Formule moléculaire |
C9H8Cl2O3 |
|---|---|
Poids moléculaire |
241.10 g/mol |
Nom IUPAC |
trideuteriomethyl 3,6-dichloro-2-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3/i1D3,2D3 |
Clé InChI |
AWSBKDYHGOOSML-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1C(=O)OC([2H])([2H])[2H])Cl)Cl |
SMILES canonique |
COC1=C(C=CC(=C1C(=O)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)

![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)



![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)
![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)





